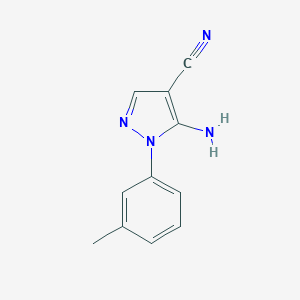

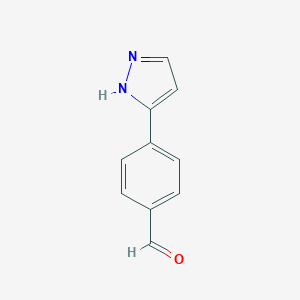

5-amino-1-(3-metilfenil)-1H-pirazolo-4-carbonitrilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, including the Gewald synthesis technique and the Vilsmeier-Haack reaction. For example, novel Schiff bases have been synthesized using related pyrazole-4-carboxaldehyde derivatives, showcasing the compound's versatility in forming new chemical structures with antimicrobial activity (Puthran et al., 2019). Another method includes the reaction of aminothiazol with benzylidene malononitrile to synthesize related heterocyclic systems (Youssef & Omar, 2007).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through various spectroscopic methods such as IR, NMR, HRMS, and UV–vis spectroscopy, alongside X-ray single-crystal determination. These analyses confirm the presence of the core pyrazole structure and various substituents, highlighting the compound's structural diversity (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of pyrazole-4-carbonitrile with aryl diazonium chlorides results in triazene derivatives, showcasing the compound's reactivity and utility in synthesizing compounds with antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. The crystal structure, stabilized by intermolecular interactions, is significant for understanding the compound's stability and reactivity (Fathima et al., 2014).

Chemical Properties Analysis

Pyrazole derivatives exhibit a wide range of chemical properties, such as the ability to form Schiff bases, engage in Michael-type addition reactions, and participate in multicomponent reactions. These properties are utilized in synthesizing compounds with varied biological and chemical activities, highlighting the compound's versatility (Plem et al., 2015).

Aplicaciones Científicas De Investigación

Síntesis Orgánica

“5-amino-1-(3-metilfenil)-1H-pirazolo-4-carbonitrilo” es un derivado de aminopirazol . A menudo se utiliza como material de partida para la preparación de sistemas heterocíclicos más complejos . Esto lo convierte en un compuesto valioso en la síntesis orgánica .

Síntesis de Pirazoles Sustituidos

Este compuesto se puede usar para sintetizar pirazoles sustituidos . Los pirazoles son conocidos como andamios versátiles en la síntesis orgánica y la química medicinal .

Síntesis de Derivados de Pirazolopiridina

“this compound” se puede utilizar para sintetizar derivados de pirazolopiridina . Estos derivados tienen aplicaciones potenciales en química medicinal .

Síntesis de Pirazolo[3,4,-b]piridinas

Este compuesto también se puede usar en la síntesis de pirazolo[3,4,-b]piridinas . Estos compuestos son de interés debido a sus posibles actividades biológicas .

Estudio del Tautomerismo

Los pirazoles, incluyendo “this compound”, exhiben tautomerismo

Direcciones Futuras

Pyrazole derivatives, including “5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile”, have potential for further exploration in the pharmaceutical and agrochemical industries . Their versatile structure and wide range of biological activities make them promising candidates for the development of new drugs and other bioactive compounds.

Mecanismo De Acción

Target of Action

Similar compounds in the aminopyrazole family have been known to interact with various biological targets, contributing to their bioactivity .

Mode of Action

It’s known that aminopyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions .

Biochemical Pathways

Aminopyrazole derivatives are known to be involved in a variety of biological processes, suggesting that they may interact with multiple pathways .

Result of Action

Similar aminopyrazole derivatives have been reported to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .

Propiedades

IUPAC Name |

5-amino-1-(3-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-3-2-4-10(5-8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJAYJZISRDURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349774 | |

| Record name | 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-59-8 | |

| Record name | 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)